molecular formula C23H25F2N3O2 B1673486 Fluspiperone CAS No. 54965-22-9

Fluspiperone

Cat. No.: B1673486
CAS No.: 54965-22-9
M. Wt: 413.5 g/mol
InChI Key: RIOZXKPJYKSKJV-UHFFFAOYSA-N
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Description

Fluspiperone is an aromatic ketone.

Mechanism of Action

Target of Action

Fluspiperone is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It primarily targets the Dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in the regulation of mood, cognition, and perception.

Mode of Action

This compound acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their activation by endogenous ligands. By blocking the D2 dopamine receptors, it reduces the overactivity of dopamine in the brain, which is associated with symptoms of schizophrenia. Similarly, blocking the 5-HT2A receptors can help regulate mood and anxiety.

Pharmacokinetics

Like other antipsychotics, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of overactive dopamine and serotonin signaling in the brain. This can lead to a decrease in psychotic symptoms and an improvement in mood and cognition in individuals with conditions like schizophrenia .

Properties

IUPAC Name

1-(4-fluorophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZXKPJYKSKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203495
Record name Fluspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-22-9
Record name Fluspiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluspiperone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluspiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSPIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q53N427T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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